ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
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Description
Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H26N2O5S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.15624311 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of thiophene derivatives and subsequent modifications to introduce the morpholine and furan moieties. The synthetic pathway may include:
- Formation of Thiophene Core : Utilizing thiophene-3-carboxylic acid as a starting material.
- Introduction of Furan Group : Employing 5-methylfuran derivatives through electrophilic substitution reactions.
- Morpholine Functionalization : Incorporating the morpholine ring via acylation or amination reactions.
The detailed synthetic route can be optimized based on yield and purity requirements.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL .
Anticancer Properties
Research has highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values observed were in the micromolar range, indicating potent activity .
The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. For example, compounds that share structural similarities with this compound have been shown to inhibit protein kinases involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the morpholine substituent exhibited enhanced activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological activity .
Case Study 2: Anticancer Activity
In a comparative study involving several thiophene-based compounds, this compound was identified as one of the most potent inhibitors of cell proliferation in gastric cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the compound's potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-5-25-20(24)18-15(16-7-6-12(2)27-16)11-28-19(18)21-17(23)10-22-8-13(3)26-14(4)9-22/h6-7,11,13-14H,5,8-10H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFAUCGPDOJLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CN3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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